2,6-Diamino-2-benzoylhexanoic acid
Description
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,6-diamino-2-benzoylhexanoic acid |
InChI |
InChI=1S/C13H18N2O3/c14-9-5-4-8-13(15,12(17)18)11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14-15H2,(H,17,18) |
InChI Key |
RHOFEAFRHFWJTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCN)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Hydantoin-Based Alkylation and Carboxylation
One classical approach to synthesize amino acids with aromatic substituents involves the alkylation of phenylhydantoin followed by carboxylation. This method uses methoxymagnesium methyl carbonate as a carboxylating agent, enabling the introduction of the carboxyl group adjacent to the amino functionality. For this compound, the benzoyl group can be introduced via appropriate benzaldehyde derivatives during the azlactone intermediate formation, followed by hydrolysis and reduction to yield the target amino acid.
Erlenmeyer Azlactone Synthesis
The Erlenmeyer synthesis is a well-documented method for aromatic amino acids. It involves the condensation of benzaldehyde or substituted benzaldehydes with hippuric acid to form azlactones, which upon hydrolysis and reduction yield amino acids bearing aromatic side chains. This method can be adapted for this compound by selecting appropriate benzoyl precursors and controlling reaction conditions to introduce the amino groups at positions 2 and 6 on the hexanoic acid backbone.
Peptide Coupling and Functional Group Manipulation
Modern synthetic approaches often employ peptide coupling reagents to attach benzoyl groups to amino acid backbones selectively. Protection of amino groups (e.g., with carbamate or amide protecting groups) followed by benzoylation and subsequent deprotection is a common strategy. The process may involve:
- Protection of the 2- and 6-amino groups
- Benzoylation of the hexanoic acid backbone at position 2
- Deprotection to yield free amino groups
This approach allows high regioselectivity and purity, suitable for pharmaceutical-grade synthesis.
Research Outcomes and Yields
Research literature indicates that yields for amino acid syntheses via hydantoin alkylation and azlactone methods vary based on substrates and conditions. For example, yields for aromatic amino acids synthesized by azlactone intermediates range from 30% to 79%, depending on the number of steps and purification. Specific data for this compound are scarce in open literature, but analogous compounds synthesized via these routes typically achieve moderate to high yields.
Summary Table of Synthetic Methods and Yields
| Method | Key Steps | Typical Yield (%) | Notes |
|---|---|---|---|
| Hydantoin Alkylation/Carboxylation | Alkylation of phenylhydantoin, carboxylation | 30 - 60 | Suitable for aromatic amino acids |
| Erlenmeyer Azlactone Synthesis | Condensation with benzaldehyde, hydrolysis, reduction | 31 - 79 | Widely used for aromatic amino acids |
| Peptide Coupling & Protection | Protection, benzoylation, deprotection | Variable (60-85) | High regioselectivity, pharmaceutical use |
Analytical Characterization
Synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm chemical shifts corresponding to benzoyl and amino groups.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to detect characteristic amide and carboxyl groups.
- Chromatographic purity assessment (HPLC or LC-MS).
Such analyses confirm the structure and purity necessary for further application in drug development.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-2-benzoylhexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoyl derivatives, while reduction can produce benzyl derivatives.
Scientific Research Applications
2,6-Diamino-2-benzoylhexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-2-benzoylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
(2S)-2,6-Diamino-2-methylhexanoic Acid (α-Methyllysine)
Structural Differences :
- Substituent : A methyl group replaces the benzoyl moiety at the second carbon.
- Molecular Formula: C₇H₁₆N₂O₂ vs. inferred C₁₄H₂₁N₂O₃ for 2,6-Diamino-2-benzoylhexanoic acid.
- Molecular Weight : 196.68 g/mol (methyl derivative) vs. estimated ~317.82 g/mol (benzoyl derivative).
Functional Implications :
- The methyl group in α-methyllysine () reduces steric hindrance and lipophilicity compared to the benzoyl group. This may enhance solubility in aqueous environments, making α-methyllysine a more suitable lysine analog in metabolic studies .
- The benzoyl group in this compound likely increases membrane permeability and binding affinity to hydrophobic enzyme pockets, which could be advantageous in drug design.
2-Aminobenzamides
Structural Differences :
- 2-Aminobenzamides feature a benzamide (C₆H₅CONH₂) group attached to an aromatic ring, distinct from the aliphatic hexanoic acid backbone of the target compound.
Functional Implications :
- The aromatic amine in 2-aminobenzamides () facilitates π-π stacking interactions, useful in materials science and as enzyme inhibitors (e.g., histone deacetylases). In contrast, the aliphatic chain of this compound may confer flexibility for binding to non-aromatic targets .
3,6-Dichloro-2-methoxybenzoic Acid
Structural Differences :
- This compound () has a benzoic acid core with chlorine and methoxy substituents, lacking the amino groups and aliphatic chain of the target compound.
Functional Implications :
- The chlorine and methoxy groups enhance electrophilicity and herbicidal activity (e.g., dicamba derivatives).
Data Table: Key Properties of Compared Compounds
*Inferred based on structural analysis.
Research Findings and Limitations
- Synthetic Accessibility: The benzoyl group in this compound may complicate synthesis compared to α-methyllysine due to steric and electronic factors.
- Bioactivity Predictions : Analogous to α-methyllysine, the target compound may interfere with lysine-dependent processes, but its benzoyl group could redirect specificity toward hydrophobic targets.
- Data Gaps: Direct experimental data on this compound (e.g., solubility, toxicity) are absent in the provided evidence, necessitating further study.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Diamino-2-benzoylhexanoic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling benzoyl chloride derivatives with protected diaminohexanoic acid precursors under Schlenk conditions to minimize oxidation. Purification typically employs reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Purity (>95%) should be confirmed via -NMR integration and LC-MS to detect trace impurities .
Q. How can the stereochemical configuration of this compound be validated experimentally?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection. Compare retention times with enantiopure standards. For absolute configuration, perform X-ray crystallography on single crystals grown via slow evaporation in ethanol/water (7:3 v/v) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the benzoyl and diaminohexanoic moieties.
- IR : Confirm amide C=O stretch (~1650 cm) and NH bending (~1550 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., inconsistent IC values in enzyme inhibition assays) be resolved?
- Methodological Answer :
Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with triplicate measurements.
Control Validation : Use positive controls (e.g., known inhibitors) to confirm assay integrity.
Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Discrepancies may arise from solvent effects (e.g., DMSO concentration >1% alters enzyme kinetics) .
Q. What computational strategies can predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with a flexible ligand and rigid receptor (PDB structure of target protein).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG. Validate predictions with experimental SPR or ITC data .
Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?
- Methodological Answer :
- Stability Testing : Store aliquots in DO, DMSO-d, and methanol-d at -20°C, 4°C, and 25°C. Monitor degradation via -NMR over 30 days.
- pH Dependence : Use phosphate buffers (pH 3–9) to identify optimal storage conditions. Degradation peaks (e.g., hydrolysis of benzoyl group) appear as new signals at δ 7.2–7.5 ppm .
Q. What strategies mitigate contradictions in reported cytotoxicity profiles across cell lines?
- Methodological Answer :
Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
Dose-Response Curves : Use 8-point dilution series (1 nM–100 μM) with Hill slope analysis.
Mechanistic Studies : Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. necrosis markers). Cross-reference with databases like PubChem BioAssay .
Key Notes
- Contradiction Analysis : When conflicting data arise (e.g., bioactivity), apply triangulation by combining experimental, computational, and literature evidence .
- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines, particularly for compounds with undefined toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
